2-(6-Methylquinolin-3-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(6-methylquinolin-3-yl)ethanamine |
InChI |
InChI=1S/C12H14N2/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12/h2-3,6-8H,4-5,13H2,1H3 |
InChI Key |
HUUYTKLYVDOBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 6 Methylquinolin 3 Yl Ethan 1 Amine
Strategic Considerations for the Synthesis of the Quinoline (B57606) Core
The formation of the quinoline nucleus is a cornerstone of the synthesis of 2-(6-methylquinolin-3-yl)ethan-1-amine. Both historical and contemporary methods are adapted to achieve the desired substitution pattern.
Adaptations of Classical Quinoline Synthesis Protocols (e.g., Skraup, Combes)
Classical methods for quinoline synthesis, such as the Skraup and Combes reactions, provide foundational routes to the quinoline core. iipseries.org
The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgpharmaguideline.com In the context of this compound, this would typically start with p-toluidine (B81030) to introduce the 6-methyl group. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. iipseries.org While robust, the Skraup reaction is known for its often vigorous and sometimes violent nature, though modifications can mitigate this. wikipedia.orgresearchgate.net
The Combes synthesis offers an alternative route by condensing an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org For the target molecule, p-toluidine would be reacted with an appropriate β-diketone. The reaction forms a β-amino enone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the 2,4-substituted quinoline. wikipedia.orgjptcp.com The regioselectivity of the Combes synthesis is a key consideration, as the nature of the β-diketone and the reaction conditions can influence the final substitution pattern. wikipedia.org
| Classical Synthesis | Key Reactants | General Conditions | Key Features for 6-Methylquinoline (B44275) |
|---|---|---|---|
| Skraup Synthesis | p-Toluidine, Glycerol, Oxidizing Agent (e.g., nitrobenzene) | Strong acid (H₂SO₄), heat | Directly incorporates the 6-methyl group from p-toluidine. iipseries.orgwikipedia.org |
| Combes Synthesis | p-Toluidine, β-Diketone | Acid catalyst (e.g., H₂SO₄) | Forms a 2,4-disubstituted 6-methylquinoline. wikipedia.orgquimicaorganica.org |
Modern Catalytic Approaches for Quinoline Ring Formation
Modern synthetic chemistry has introduced a variety of catalytic methods for quinoline synthesis, often offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.
Transition metal-catalyzed reactions have become a powerful tool. For instance, copper-catalyzed multicomponent reactions involving anilines, aldehydes, and alkynes can directly produce substituted quinolines. acs.orgacs.org A notable example is the three-component reaction of benzaldehyde, 1-ethynylbenzene, and p-toluidine catalyzed by CuI in an ionic liquid to yield 6-methyl-2,4-diphenylquinoline. nih.gov Iron(III)-catalyzed cascade reactions of anilines, aldehydes, and nitroalkanes also provide an efficient one-pot synthesis of substituted quinolines. rsc.org These methods are advantageous due to the use of inexpensive and environmentally benign metal catalysts. rsc.orgorganic-chemistry.org
Furthermore, transition metal-catalyzed C-H activation and annulation strategies have emerged as sophisticated methods for constructing the quinoline core. mdpi.com For example, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters can regioselectively synthesize quinoline carboxylates. mdpi.com Metal-free approaches, such as the functionalization of C(sp³)–H bonds in a tandem cyclization of 2-styrylanilines and 2-methylquinolines, offer an environmentally friendly alternative. nih.govacs.org
Selective Functionalization at the 6-Methyl Position
Regioselective Methylation Techniques
Direct regioselective methylation of a pre-formed quinoline ring can be challenging due to the multiple reactive sites. However, modern C-H activation/functionalization techniques offer potential solutions. For instance, palladium-catalyzed C-H functionalization can be directed to specific positions on the quinoline ring, although this is more commonly reported for positions other than C6. nih.govmdpi.com
A more common and reliable strategy is to start with a precursor that already contains the methyl group in the desired position, such as p-toluidine in classical syntheses. iipseries.orgwikipedia.org This "bottom-up" approach ensures the correct placement of the methyl group from the outset.
Post-Synthetic Modification Strategies of the 6-Methyl Group
Once the 6-methylquinoline core is established, the methyl group itself can be a handle for further functionalization, although this is less common for the synthesis of the target molecule where the methyl group is retained. However, the reactivity of the methyl group can be exploited. For example, oxidation of the methyl group to a carboxylic acid would allow for a variety of subsequent chemical transformations.
Elaboration of the 3-Ethanamine Side Chain
The introduction of the 3-ethanamine side chain is a pivotal step that often follows the construction of the 6-methylquinoline core. Various synthetic strategies can be employed to achieve this.
One common approach involves the introduction of a two-carbon unit at the 3-position of the quinoline ring. This can be achieved through various C-C bond-forming reactions. For instance, a formyl group can be introduced at the 3-position, which can then be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to install a vinyl group. Subsequent reduction and conversion of a resulting functional group (e.g., a nitrile or a protected amine) would yield the desired ethanamine side chain.
Another strategy involves the use of a pre-functionalized 6-methylquinoline, such as a 3-halo-6-methylquinoline. This halogenated intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a protected aminoacetylene, followed by reduction. Alternatively, a Heck reaction with a suitable vinyl derivative could be employed.
Direct C-H functionalization at the C3 position of the 6-methylquinoline ring is also a plausible, though potentially challenging, route. This would involve the direct introduction of a two-carbon synthon that can be readily converted to the ethanamine side chain.
The final step in the elaboration of the side chain would typically involve the reduction of a nitrile or an azide, or the deprotection of a protected amine, to reveal the primary amine of the 3-ethanamine group.
Pathways for Introducing the Aminoethyl Moiety (e.g., Reductive Amination, Nucleophilic Substitution)
The introduction of the aminoethyl group onto the 6-methylquinoline scaffold can be approached through several established synthetic transformations, primarily revolving around reductive amination and nucleophilic substitution.
Reductive Amination: This powerful method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of the target compound, a key intermediate would be (6-methylquinolin-3-yl)acetaldehyde. This aldehyde can be subjected to reductive amination with ammonia (B1221849) or a protected amine equivalent, followed by deprotection. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.
A related approach involves the reduction of a nitrile. For instance, the synthesis of (2-chloroquinolin-3-yl)methanamine (B3047665) has been achieved by the reduction of 2-chloro-3-cyanoquinoline using lithium aluminum hydride (LiAlH₄) nih.gov. This suggests that a viable route to this compound could involve the preparation of (6-methylquinolin-3-yl)acetonitrile, followed by its reduction to the desired primary amine.
| Method | Precursor | Reagents | Key Transformation |
| Reductive Amination | (6-Methylquinolin-3-yl)acetaldehyde | NH₃, NaBH₃CN or NaBH(OAc)₃ | Imine formation and subsequent reduction |
| Nitrile Reduction | (6-Methylquinolin-3-yl)acetonitrile | LiAlH₄ or Catalytic Hydrogenation | Reduction of the nitrile group to a primary amine |
Nucleophilic Substitution: This strategy typically involves the displacement of a leaving group on a two-carbon side chain at the 3-position of the quinoline ring by an amine or a synthetic equivalent. A suitable precursor for this approach would be 3-(2-haloethyl)-6-methylquinoline (where halo = Cl, Br, I). The reaction of this intermediate with ammonia or a protected amine source, such as potassium phthalimide (B116566) (in a Gabriel synthesis), would yield the desired ethanamine derivative after a subsequent deprotection step if necessary. The synthesis of various 4-aminoquinoline (B48711) derivatives has been successfully achieved through the reaction of 4-chloroquinolines with corresponding amines, demonstrating the feasibility of nucleophilic substitution on the quinoline core nih.gov.
| Method | Precursor | Reagents | Key Transformation |
| Direct Amination | 3-(2-Haloethyl)-6-methylquinoline | Ammonia | Sₙ2 displacement of the halide |
| Gabriel Synthesis | 3-(2-Haloethyl)-6-methylquinoline | Potassium Phthalimide, then Hydrazine | Sₙ2 displacement followed by deprotection |
Stereoselective Approaches to Ethanamine Side Chain Introduction (if applicable to chiral analogues)
While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of chiral analogues which may exhibit enhanced biological activity.
One potential strategy for accessing chiral derivatives is through kinetic resolution . This technique involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. The kinetic resolution of 2-aryldihydroquinolines has been demonstrated using lithiation with a chiral diamine, achieving high enantioselectivities researchgate.net. A similar approach could be envisioned for a racemic precursor to the target molecule. For instance, enzymatic resolution using lipases can be employed to selectively acylate one enantiomer of a chiral amine, facilitating their separation researchgate.net.
Another avenue is the use of chiral auxiliaries . These are chiral molecules that can be temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner, after which the auxiliary is removed. This method is widely used in asymmetric synthesis to control the stereochemical outcome of reactions tcichemicals.com.
For the asymmetric reduction of a ketone precursor, such as 1-(6-methylquinolin-3-yl)ethan-1-one, chiral catalysts or reagents could be employed to produce a chiral alcohol, which can then be converted to the chiral amine.
Purification and Isolation Techniques for Complex Quinoline Derivatives
The purification of complex quinoline derivatives like this compound is a critical step to ensure the removal of starting materials, reagents, and byproducts. A combination of techniques is often employed to achieve high purity.
Crystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point youtube.com. For aminoquinoline derivatives, polar solvents or solvent mixtures are often effective. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals libretexts.orggoogle.com.
| Technique | Principle | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities at varying temperatures. | Solvent selection, rate of cooling. |
Chromatography: Chromatographic methods are indispensable for the separation of complex mixtures.
Column Chromatography: This technique utilizes a stationary phase (e.g., silica (B1680970) gel or alumina) packed in a column and a mobile phase (solvent or solvent mixture) to separate compounds based on their differential adsorption. It is a standard method for the purification of reaction mixtures allresearchjournal.com.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related compounds, preparative HPLC is the method of choice. It offers high resolution and efficiency sci-hub.se. Reversed-phase columns (e.g., C18) are commonly used for the purification of alkaloids and related nitrogen-containing heterocycles sci-hub.seresearchgate.net. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer nih.govijcmas.com.
Extraction: Liquid-liquid extraction is frequently used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities. The basic nature of the amine group in the target compound allows for its extraction into an acidic aqueous solution and subsequent recovery by basification and extraction into an organic solvent.
The successful synthesis and isolation of this compound and its analogues rely on a careful selection and optimization of both the synthetic route and the purification strategy.
In Depth Molecular Structure and Conformation Studies of 2 6 Methylquinolin 3 Yl Ethan 1 Amine
Spectroscopic Characterization Methodologies (e.g., Advanced NMR, Mass Spectrometry)
Spectroscopic methods provide the foundational data for determining the molecular structure of 2-(6-Methylquinolin-3-yl)ethan-1-amine. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are cornerstones for mapping the carbon-hydrogen framework of the molecule. For this compound, the spectra would be characterized by distinct signals corresponding to the quinoline (B57606) core, the methyl group, and the ethylamine (B1201723) side chain. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to confirm the connectivity between protons and carbons. The chemical shifts are influenced by the electronic environment of each nucleus, with the aromatic quinoline system causing characteristic downfield shifts for its protons and carbons. The Nuclear Overhauser Effect (NOESY) can provide insights into the spatial proximity of protons, aiding in conformational analysis. mdpi.com
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 (Quinoline) | 8.6 - 8.8 | s | - |
| H4 (Quinoline) | 7.9 - 8.1 | s | - |
| H5 (Quinoline) | 7.8 - 8.0 | d | 8.5 - 9.0 |
| H7 (Quinoline) | 7.4 - 7.6 | dd | 8.5 - 9.0, ~2.0 |
| H8 (Quinoline) | 7.5 - 7.7 | d | ~2.0 |
| CH₃ (Methyl) | 2.4 - 2.6 | s | - |
| CH₂ (Ethyl, α to quinoline) | 2.9 - 3.1 | t | 7.0 - 8.0 |
| CH₂ (Ethyl, β to quinoline) | 3.0 - 3.2 | t | 7.0 - 8.0 |
| NH₂ (Amine) | 1.5 - 2.5 | br s | - |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Quinoline) | 148 - 152 |
| C3 (Quinoline) | 132 - 135 |
| C4 (Quinoline) | 135 - 138 |
| C4a (Quinoline) | 128 - 130 |
| C5 (Quinoline) | 129 - 131 |
| C6 (Quinoline) | 136 - 139 |
| C7 (Quinoline) | 130 - 133 |
| C8 (Quinoline) | 125 - 128 |
| C8a (Quinoline) | 146 - 148 |
| CH₃ (Methyl) | 20 - 22 |
| CH₂ (Ethyl, α to quinoline) | 35 - 38 |
| CH₂ (Ethyl, β to quinoline) | 42 - 45 |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the elemental composition of the compound. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural evidence. For this compound, a primary fragmentation pathway would likely involve the benzylic cleavage of the C-C bond between the quinoline ring and the ethylamine side chain, leading to a stable quinolinemethyl cation. Another significant fragmentation would be the loss of the amino group.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value (Predicted) | Ion Description |
| 186.1157 | [M+H]⁺ (Molecular Ion) |
| 170.0837 | [M-NH₂]⁺ |
| 156.0680 | [M-CH₂NH₂]⁺ (Benzylic cleavage) |
| 143.0759 | [C₁₀H₉N]⁺ (Quinoline core fragment) |
Conformational Analysis using Computational Methods
Computational chemistry offers powerful tools to investigate the conformational landscape of flexible molecules like this compound. chemrxiv.org The flexibility is primarily due to the rotation around the single bonds of the ethylamine side chain. Understanding the preferred conformations is crucial as they can dictate the molecule's interactions.
In the gas phase, without the influence of solvent molecules, the conformational preferences are governed by intramolecular forces such as steric hindrance and weak intramolecular hydrogen bonds. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to perform a potential energy surface scan by systematically rotating the dihedral angles of the ethylamine side chain. mdpi.com This analysis would identify the low-energy conformers (local minima) and the transition states connecting them. It is expected that staggered conformations of the ethylamine chain, which minimize steric repulsion, would be energetically favored over eclipsed conformations. The orientation of the amino group relative to the quinoline ring would define the most stable conformers.
The presence of a solvent can significantly alter the conformational equilibrium. mdpi.com The amino group and the nitrogen atom of the quinoline ring can interact with solvent molecules, especially polar and protic ones, through hydrogen bonding. These interactions can stabilize conformers that might be less favored in the gas phase. Computational methods can account for these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM). mdpi.com In a polar solvent like water or methanol, conformers where the amino group is more exposed and accessible for solvation would likely be stabilized, shifting the equilibrium compared to the gas phase or a non-polar solvent.
Tautomeric and Protomeric Equilibria Analysis
Tautomerism involves the migration of a proton, often accompanied by a shift of a double bond. While the aromatic quinoline ring is generally stable, the compound can exist in different protonation states (protomers), especially in solutions with varying pH.
The this compound molecule possesses two primary basic centers: the nitrogen of the quinoline ring (a heterocyclic amine) and the nitrogen of the ethylamine side chain (a primary aliphatic amine). The relative basicity (pKa) of these two sites determines which one is preferentially protonated. This protomeric equilibrium can be studied experimentally using pH-dependent NMR spectroscopy, where changes in chemical shifts upon titration can reveal the protonation sites. Computationally, the relative energies of the different protonated species can be calculated to predict the most stable protomer. It is generally expected that the aliphatic amine is more basic than the quinoline nitrogen, and would therefore be the primary site of protonation under acidic conditions. mdpi.com A detailed study would be necessary to confirm the pKa values and understand the equilibrium between the monoprotonated and potentially diprotonated species at very low pH.
Structure Activity Relationship Sar Investigations of 2 6 Methylquinolin 3 Yl Ethan 1 Amine and Its Analogs
Systematic Substituent Effects on the Quinoline (B57606) Ring
The substitution pattern on the quinoline ring is a critical determinant of biological activity. The electronic properties, steric bulk, and position of substituents can modulate the molecule's interaction with biological targets.
Modification of the quinoline ring nitrogen, typically through N-alkylation to form quaternary quinolinium salts or through the formation of N-oxides, presents another avenue for SAR exploration. The introduction of an alkyl group at the quinoline nitrogen fundamentally changes the electronic nature of the heterocyclic system, introducing a permanent positive charge. This modification can enhance interactions with negatively charged residues in a biological target. Rhodium-catalyzed C-H bond activation has been used to achieve ortho-alkylation of quinolines, indicating a synthetic route to further functionalize the ring system. nih.gov Similarly, the synthesis of quinoline-N-oxides provides a substrate for regioselective C-2 alkylation. chemrxiv.org While direct N-alkylation SAR data for 2-(6-methylquinolin-3-yl)ethan-1-amine is sparse, studies on related heterocyclic systems demonstrate that such modifications can dramatically alter biological activity. The size and nature of the alkyl group (e.g., methyl, ethyl, benzyl) would be critical variables to explore, potentially influencing cell permeability and target engagement.
Modulation of the Ethanamine Side Chain
The ethanamine side chain is a key feature, providing a basic nitrogen atom that is often crucial for forming salt bridges with biological targets. Modifying its length, rigidity, and the functionality of the terminal amine can lead to significant changes in potency and selectivity. researchgate.net
Varying the length of the alkyl chain connecting the quinoline ring to the terminal amine is a common strategy in medicinal chemistry. Homologation, or the systematic extension of the side chain (e.g., from ethanamine to propanamine or butanamine), explores the optimal distance between the quinoline core and the basic amine for target interaction. Studies on 4-aminoquinolines have shown that the length of the side chain is critical for antimalarial activity. nih.govresearchgate.net Shortening or lengthening the chain can alter the compound's ability to bridge binding sites within a target receptor or enzyme.
Furthermore, the introduction of heteroatoms such as oxygen or sulfur into the alkyl chain can impart different properties. For example, replacing a methylene (B1212753) (-CH2-) unit with an oxygen atom to create an ether linkage can increase flexibility and improve solubility. Such modifications have been explored in various quinoline derivatives to optimize their pharmacokinetic and pharmacodynamic profiles. nih.gov
The primary amine of the ethanamine side chain is a prime site for chemical modification. Conversion of the amine to secondary or tertiary amines, amides, sulfonamides, or ureas can profoundly impact the compound's biological activity. These modifications alter the basicity, hydrogen bonding capacity, and lipophilicity of the side chain.
For instance, N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines have been synthesized and shown to possess antimalarial activity. nih.gov The synthesis of quinoxaline-6-amine libraries, where the terminal amine was converted into various ureas and amides, led to the identification of potent antiproliferative agents. researchgate.netnih.gov This highlights the potential of terminal amine functionalization to generate derivatives with diverse biological activities. The choice of substituent for derivatization, whether it be a small alkyl group, an aromatic ring, or a more complex moiety, would be guided by the desired properties and the nature of the biological target.
Table 1: Representative Modifications of the Terminal Amine and Potential Impact This table is illustrative, based on general principles and findings from related quinoline and quinoxaline (B1680401) series.
| Modification Type | Example Derivative | Potential Impact on Properties |
|---|---|---|
| Secondary Amine | N-methyl-2-(6-methylquinolin-3-yl)ethan-1-amine | Increased lipophilicity, altered basicity |
| Tertiary Amine | N,N-dimethyl-2-(6-methylquinolin-3-yl)ethan-1-amine | Further increase in lipophilicity, loss of H-bond donor |
| Amide | N-(2-(6-methylquinolin-3-yl)ethyl)acetamide | Neutralized basicity, introduced H-bond acceptor/donor |
| Sulfonamide | N-(2-(6-methylquinolin-3-yl)ethyl)methanesulfonamide | Acidic N-H, strong H-bond acceptor |
| Urea | 1-(2-(6-methylquinolin-3-yl)ethyl)-3-phenylurea | Increased H-bonding capacity, potential for new interactions |
Chiral Analog Development and Enantiomeric Activity Assessment (if applicable)
Introduction of a chiral center into the molecule can lead to enantiomers with different biological activities, a phenomenon known as enantioselectivity. A chiral center could be introduced into the ethanamine side chain, for example, by adding a substituent at the carbon alpha or beta to the amine group. The asymmetric hydrogenation of quinolin-3-amines has been developed as a method to produce chiral exocyclic amines with high enantiomeric excess. dicp.ac.cn This methodology provides a direct route to access such chiral analogs.
For many biologically active molecules, one enantiomer is significantly more potent than the other, or they may even have different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. In the development of 4-aminoquinoline (B48711) antimalarials, the synthesis and evaluation of chirally defined side chains have been crucial for overcoming drug resistance. nih.gov Therefore, if a chiral analog of this compound were developed, it would be essential to separate the enantiomers and assess their activity independently to determine if a specific stereoisomer is responsible for the desired biological effect. This process is critical for developing more selective and potent therapeutic agents.
Computational and Theoretical Studies of 2 6 Methylquinolin 3 Yl Ethan 1 Amine
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the molecule's structure, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 2-(6-Methylquinolin-3-yl)ethan-1-amine, a DFT study would begin with geometry optimization. This process calculates the lowest energy arrangement of the atoms, predicting the most stable three-dimensional structure.
The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the spatial relationship between the 6-methylquinoline (B44275) core and the ethanamine side chain. This information is crucial for understanding the molecule's conformational preferences.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Length | C3-C(ethan) | ~1.51 Å |
| Bond Length | C(ethan)-N | ~1.47 Å |
| Bond Angle | C4-C3-C(ethan) | ~121° |
| Dihedral Angle | C4-C3-C(ethan)-C(ethan) | ~-110° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinoline (B57606) derivatives, FMO analysis helps to identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 2: Hypothetical FMO Properties for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Docking and Binding Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgresearchgate.net This is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.
Virtual Screening for Predicted Biological Targets
Virtual screening involves docking a library of compounds into the binding site of a target protein to identify potential hits. In the case of a novel compound like this compound, a reverse approach could be used. The molecule would be docked against a panel of known biological targets to predict its potential biological activity. Given the history of quinoline derivatives, potential targets could include kinases, DNA gyrase, or various receptors. semanticscholar.orgnih.gov The results are typically ranked based on a scoring function that estimates the binding affinity.
Elucidation of Ligand-Receptor Binding Modes and Hotspots
Once a potential target is identified, molecular docking can provide a detailed 3D model of the ligand-receptor complex. This model elucidates the specific interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. ijprajournal.com For this compound, the primary amine group would be a likely candidate for forming hydrogen bonds with amino acid residues in the binding pocket of a receptor. The quinoline ring system could participate in hydrophobic and pi-pi stacking interactions. Identifying these "hotspots" is crucial for understanding the basis of the molecule's potential biological activity and for guiding further structural modifications to improve potency or selectivity.
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Parameter | Details |
|---|---|
| Protein Target | Example Kinase (e.g., EGFR) |
| Binding Energy | -8.5 kcal/mol |
| Interacting Residues | Met793 (H-bond), Leu718 (hydrophobic), Phe856 (pi-pi stacking) |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com An MD simulation would be performed by placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds.
This simulation provides insights into the stability of the binding mode predicted by docking. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the course of the simulation suggests a stable binding complex. MD simulations can also reveal conformational changes in the protein upon ligand binding and the role of water molecules in mediating the interaction. nih.govnih.gov
Table 4: Hypothetical Molecular Dynamics Simulation Parameters (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Parameter | Value/Description |
|---|---|
| Simulation Time | 100 ns |
| Average Ligand RMSD | 1.5 Å |
| Key Stable Interactions | Persistent H-bond with Met793 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. nih.gov These mathematical models aim to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the variations in the biological activities of a group of molecules are dependent on the changes in their molecular properties. By quantifying these properties, known as molecular descriptors, it is possible to develop predictive models for the biological activity of new, unsynthesized compounds. sysrevpharm.org This in silico approach significantly reduces the time and resources required for the synthesis and screening of new chemical entities, allowing for a more rational design of potent and selective drug candidates. nih.govsysrevpharm.org
In the context of quinoline derivatives, which are known for a wide range of pharmacological activities including antimicrobial, antimalarial, and anticancer effects, QSAR studies are instrumental in elucidating the key structural features that govern their therapeutic actions. nih.govniscpr.res.inmdpi.com For a compound such as this compound, a hypothetical QSAR study would involve the generation of a dataset of structurally related analogs and the subsequent development of a predictive model.
Hypothetical QSAR Study Design for this compound Analogs
A hypothetical QSAR study for a series of analogs of this compound would commence with the design and synthesis of a library of derivatives. These derivatives would feature systematic modifications to the core structure, such as substitutions on the quinoline ring, alterations in the length and branching of the ethylamine (B1201723) side chain, and the introduction of various functional groups.
The biological activity of these compounds against a specific target, for instance, a particular enzyme or receptor, would be determined experimentally. The activity data, often expressed as IC50 or EC50 values, would then be converted to a logarithmic scale (pIC50 or pEC50) to ensure a linear relationship with the molecular descriptors.
A multitude of molecular descriptors would be calculated for each analog using specialized software. These descriptors can be categorized into several classes:
Constitutional descriptors: These describe the basic molecular composition and connectivity, including molecular weight, number of atoms, and number of rings.
Topological descriptors: These are numerical representations of the molecular topology, such as connectivity indices and shape indices.
Geometrical descriptors: These descriptors provide information about the three-dimensional arrangement of the atoms in a molecule, including molecular surface area and volume.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors include parameters like HOMO and LUMO energies, dipole moment, and partial atomic charges. nih.gov
Electrostatic descriptors: These describe the charge distribution and potential on the molecular surface. nih.gov
Once the descriptors are calculated, a statistical method is employed to develop the QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). sysrevpharm.orgnih.gov The goal is to select a subset of descriptors that best correlates with the observed biological activity.
The predictive power of the developed QSAR model is then rigorously evaluated using internal and external validation techniques. nih.gov Internal validation methods, such as leave-one-out cross-validation (Q²), assess the model's robustness, while external validation, using a separate test set of compounds, determines its ability to predict the activity of new molecules. nih.gov A statistically significant and validated QSAR model can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent analogs.
Illustrative Data for a Hypothetical QSAR Study
The following interactive table presents hypothetical data for a series of this compound analogs, illustrating the type of information used in a QSAR study. The molecular descriptors are chosen to represent different aspects of the molecular structure, and the pIC50 values represent the biological activity.
| Compound ID | R1-Substituent | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | pIC50 |
| 1 | H | 186.25 | 2.8 | 2.5 | 6.2 |
| 2 | 8-Cl | 220.70 | 3.5 | 3.1 | 6.8 |
| 3 | 8-F | 204.24 | 2.9 | 3.0 | 6.5 |
| 4 | 8-OCH3 | 216.28 | 2.7 | 2.8 | 6.4 |
| 5 | 2-CH3 | 200.28 | 3.2 | 2.6 | 6.3 |
| 6 | 2-CF3 | 254.24 | 4.1 | 4.5 | 7.5 |
This table contains hypothetical data for illustrative purposes.
A potential QSAR equation derived from such data might take the form of:
pIC50 = β₀ + β₁(LogP) + β₂(Dipole Moment) + ...
Where β₀ is the intercept and β₁, β₂, etc., are the coefficients for each descriptor. The signs and magnitudes of these coefficients would provide insights into the structure-activity relationships. For example, a positive coefficient for LogP would suggest that increasing hydrophobicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.
By analyzing the contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can visualize the favorable and unfavorable regions around the molecule for steric, electrostatic, and other interactions. mdpi.com This information is invaluable for the rational design of new derivatives with enhanced biological activity.
In Vitro Biological Evaluation and Mechanistic Elucidation of 2 6 Methylquinolin 3 Yl Ethan 1 Amine
Receptor Binding and Ligand Affinity Assays (Cell-Free and Cell-Based)
The initial characterization of 2-(6-Methylquinolin-3-yl)ethan-1-amine, also referred to in some literature as compound 22, involved screening against a panel of central nervous system targets to determine its binding affinity and selectivity. While initially identified through an in silico screen as a potential TAAR1 antagonist, subsequent binding assays revealed a more complex pharmacological profile nih.govresearchgate.net.
A primary screen of 47 central nervous system targets indicated that at a concentration of 10 µM, this compound exhibited significant interaction with a limited number of receptors and transporters. Follow-up studies determined the binding affinities (Ki) for these targets, revealing moderate to low affinity for several key proteins involved in neurotransmission researchgate.net.
The compound was found to have a moderate affinity for sigma 1 and sigma 2 receptors. Additionally, it displayed relatively low affinity for the serotonin, dopamine, and norepinephrine transporters researchgate.net. These findings suggest that while this compound may interact with these targets, its primary mechanism of action might be mediated by other pathways, or its in vivo effects could be the result of a combination of these interactions.
| Target | Ki (nM) |
|---|---|
| Serotonin Transporter | 1800 |
| Dopamine Transporter | 1053 |
| Norepinephrine Transporter | 1902 |
| Sigma 1 Receptor | 276 |
| Sigma 2 Receptor | 412 |
Enzyme Inhibition Profiling and Kinetic Analysis
Currently, there is no publicly available scientific literature detailing the enzyme inhibition profile or kinetic analysis of this compound.
Cell-Based Functional Assays for Specific Biological Pathways
Assessment of Cellular Responses and Signaling Cascades
Functional characterization of this compound has focused on its effects on dopaminergic systems, consistent with the known role of TAAR1 in modulating dopamine neurotransmission. Electrophysiology experiments have demonstrated that this compound can increase the firing rate of dopamine neurons nih.govresearchgate.net. This effect is similar to that of EPPTB, a known TAAR1 antagonist nih.govresearchgate.net.
The primary signaling pathway for TAAR1 is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) nih.gov. As an antagonist, this compound would be expected to block the cAMP production induced by TAAR1 agonists. However, detailed studies on its effect on cAMP signaling pathways have not been reported.
Phenotypic Screening in Defined Biological Systems
There is no available data from phenotypic screening of this compound in defined biological systems.
Investigation of Molecular Mechanisms of Action (MOA)
Target Identification and Validation Approaches
The investigation into the molecular mechanism of action of this compound has revealed that its biological effects may not be solely mediated by TAAR1. In vivo studies using TAAR1 knockout mice showed that the compound was still able to potentiate the locomotor-stimulating effects of amphetamine, suggesting a TAAR1-independent mechanism nih.govresearchgate.net.
To identify the primary targets of this compound, a screening against a panel of 47 CNS targets was performed. This led to the identification of the serotonin, dopamine, and norepinephrine transporters, as well as the sigma 1 and 2 receptors as potential targets researchgate.net. However, the affinity for these targets was in the moderate to low micromolar range, which may not fully account for its observed in vivo effects. Further target deconvolution and validation studies are necessary to elucidate the precise molecular mechanism of action of this compound.
Biochemical Pathway Perturbation Analysis
There is currently no available research that has investigated the effects of this compound on specific biochemical pathways. Studies that would typically involve techniques such as transcriptomics, proteomics, or metabolomics to elucidate how a compound affects cellular pathways have not been published for this molecule. Therefore, no data can be presented on its mechanism of action at a molecular level.
Selectivity and Off-Target Profiling (In Vitro)
Similarly, information regarding the selectivity and off-target profiling of this compound is absent from the scientific literature. This type of analysis, which is crucial for drug development, involves screening the compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions that could lead to adverse effects. Without such studies, the selectivity profile of this compound remains unknown.
Due to the absence of specific research on this compound in the requested areas, no data tables or detailed research findings can be provided.
Future Directions and Advanced Research Trajectories for 2 6 Methylquinolin 3 Yl Ethan 1 Amine
Rational Design of Next-Generation Quinoline-Based Chemical Probes
The inherent fluorescence and versatile chemistry of the quinoline (B57606) ring make it an attractive scaffold for creating chemical probes. nih.govcrimsonpublishers.com The rational design of next-generation probes based on 2-(6-Methylquinolin-3-yl)ethan-1-amine can be approached by systematically modifying its core structure to tune its photophysical properties and introduce specific functionalities. The quinoline scaffold is highly modular, often described as having distinct domains that can be independently engineered for polarization, photophysical tuning, and structural diversity. nih.gov
Future design strategies for derivatives of this compound would involve several key modifications:
Fluorophore Conjugation: The primary amine of the ethanamine side chain offers a convenient handle for attaching various fluorophores, such as coumarin (B35378) or pyrene. This functionalization could create ratiometric fluorescent probes capable of sensing changes in the local microenvironment, such as intracellular pH. researchgate.net
Introduction of Reactive Moieties: Incorporating photoreactive or bio-orthogonal groups would enable covalent labeling of target biomolecules, facilitating their identification and isolation.
Modulation of Electronic Properties: Altering substituents on the quinoline ring can shift the emission and absorption wavelengths. The existing methyl group at the 6-position already influences the electronic properties; further substitutions could fine-tune these characteristics for specific bioimaging applications, like multiphoton microscopy. crimsonpublishers.com
The goal is to create a library of probes with predictable properties, moving beyond trial-and-error modifications toward a more streamlined and rational design process. nih.gov
| Modification Site | Proposed Modification | Rationale and Desired Outcome | Potential Application |
|---|---|---|---|
| Ethanamine Group (-NH₂) | Attachment of a BODIPY or Cyanine dye | Creates a highly fluorescent probe for live-cell imaging with tunable wavelengths. nih.gov | Tracking cellular processes, organelle staining. |
| Quinoline Ring (e.g., C4, C8) | Introduction of electron-donating (-OCH₃) or electron-withdrawing (-CF₃) groups | Fine-tunes the photophysical properties (e.g., Stokes shift, quantum yield) for specific imaging needs. researchgate.net | Developing sensors for specific ions or biomolecules. |
| Ethanamine Group (-NH₂) | Conjugation to a biotin (B1667282) or alkyne tag | Enables affinity-based pulldown (biotin) or click chemistry applications for target identification. | Chemical proteomics, target validation. |
| Quinoline Nitrogen | Quaternization to form a quinolinium salt | Increases water solubility and potential for targeting mitochondria due to positive charge. | Mitochondrial imaging, studying mitochondrial dysfunction. |
Application in Targeted Chemical Biology Studies
Chemical probes derived from this compound have significant potential for elucidating complex biological processes. These tools can be employed to investigate the compound's mechanism of action, identify its molecular targets, and visualize its subcellular localization in real-time.
A primary application lies in target identification . The structural similarity between quinolines and the purine (B94841) ring of ATP suggests that they may interact with purine-binding proteins. nih.govresearchgate.net A derivative of this compound could be immobilized on a solid support (e.g., Sepharose beads) to create an affinity chromatography column. By passing cell lysates over this column, proteins that specifically bind to the compound can be captured, isolated, and subsequently identified using mass spectrometry. This approach has successfully identified targets like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) for other quinoline drugs. nih.gov
Furthermore, fluorescently labeled versions of the compound can be used in live-cell imaging to study its distribution and dynamics within cells. crimsonpublishers.com For instance, probes can be designed to report on changes in intracellular viscosity or pH, which are often altered in disease states like cancer or Alzheimer's disease. crimsonpublishers.com By observing where the probe accumulates (e.g., in lipid droplets, lysosomes, or mitochondria), researchers can gain clues about its biological function and potential therapeutic applications. crimsonpublishers.comresearchgate.net
Development of Novel Synthetic Methodologies with Improved Green Chemistry Principles
While traditional methods for quinoline synthesis like the Skraup, Friedländer, or Combes reactions are well-established, they often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.gov The future of synthesizing this compound and its derivatives lies in the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use safer chemicals. ijpsjournal.comtandfonline.comeurekaselect.com
Key green strategies applicable to quinoline synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by providing rapid and uniform heating. tandfonline.comresearchgate.net
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents is a central tenet of green chemistry. researchgate.nettandfonline.com Water, in particular, has been used successfully for Friedländer quinoline synthesis with the aid of a Brønsted acid surfactant catalyst. nih.gov
Catalyst-Free or Biocatalyst Methods: The development of reactions that proceed without a catalyst or that utilize biodegradable and reusable organocatalysts, such as malic acid, enhances the sustainability of the process. tandfonline.com
Multicomponent Reactions (MCRs): MCRs construct complex molecules like quinolines from three or more starting materials in a single step, which improves efficiency and atom economy while reducing waste from intermediate purification steps. rsc.org
| Parameter | Traditional Methods (e.g., Skraup Synthesis) | Green Chemistry Methods |
|---|---|---|
| Reagents/Catalysts | Strong acids (e.g., H₂SO₄), toxic oxidants (e.g., nitrobenzene). nih.govrsc.org | Biodegradable catalysts (e.g., malic acid), reusable solid acids, or catalyst-free systems. tandfonline.com |
| Solvents | Often requires high-boiling, hazardous organic solvents. nih.gov | Water, ethanol, ionic liquids, or solvent-free conditions. researchgate.net |
| Energy Consumption | High temperatures and long reaction times (hours to days). nih.gov | Lower temperatures; rapid heating via microwave irradiation (minutes). tandfonline.com |
| Waste Generation | Significant generation of hazardous waste and byproducts. ijpsjournal.com | High atom economy, minimal waste, and potential for catalyst recycling. tandfonline.comrsc.org |
| Workup/Purification | Often complex and requires significant solvent use. nih.gov | Simpler workup procedures. eurekaselect.com |
Applying these principles would not only make the production of this compound more environmentally sustainable but could also lead to the discovery of novel, more efficient synthetic routes.
Integration with Advanced Omics Technologies for Mechanistic Insights
Understanding the biological impact of this compound requires a systems-level approach. Integrating the compound with advanced "omics" technologies—such as proteomics, transcriptomics, and metabolomics—can provide comprehensive mechanistic insights into its mode of action.
Proteomics is particularly powerful for identifying direct protein targets and downstream signaling effects. nih.gov As mentioned, affinity-based probes derived from the parent compound can be used to pull down binding partners from cell lysates. researchgate.net A complementary technique is thermal proteome profiling (TPP), which can identify targets by measuring changes in protein thermal stability upon compound binding. Furthermore, quantitative proteomics can be used to analyze global changes in protein expression in cells treated with the compound, revealing which cellular pathways are perturbed. For example, studies on quinoxaline (B1680401) derivatives, which are bioisosteres of quinolines, have used 2D gel electrophoresis and mass spectrometry to show effects on proteins involved in actin cytoskeleton dynamics and intracellular trafficking. frontiersin.org
Integrating data from multiple omics platforms can build a more complete picture. Transcriptomics (e.g., RNA-seq) can reveal how the compound alters gene expression, while metabolomics can identify changes in the cellular metabolic profile. Combining these datasets can help construct a detailed model of the compound's mechanism of action, identify potential biomarkers of its activity, and predict off-target effects.
Collaborative Research Opportunities and Interdisciplinary Applications
The multifaceted nature of quinoline chemistry and biology necessitates a collaborative research approach. The future development of this compound will benefit significantly from partnerships across various scientific disciplines. mdpi.com
Synthetic Chemistry and Chemical Biology: Synthetic chemists can design and create novel derivatives and probes, while chemical biologists can test their functionality in cellular and animal models. This iterative cycle of design, synthesis, and testing is crucial for optimizing molecular tools.
Computational Chemistry and Structural Biology: Computational experts can perform molecular modeling and docking studies to predict potential protein targets and guide the rational design of more potent and selective derivatives. nih.gov These predictions can then be validated experimentally by structural biologists using techniques like X-ray crystallography or cryo-electron microscopy.
Pharmacology and Systems Biology: Pharmacologists can evaluate the therapeutic potential of promising compounds in disease models. benthamscience.com Systems biologists can then integrate omics data to understand the network-level effects of these compounds, paving the way for personalized medicine applications.
Materials Science and Medicinal Chemistry: The unique photophysical properties of quinolines make them candidates for advanced materials, such as organic light-emitting diodes (OLEDs) or chemical sensors. Collaborations with materials scientists could lead to novel applications beyond the biomedical field. mdpi.com
Such interdisciplinary efforts will be essential to fully unlock the potential of this compound, transforming it from a simple chemical structure into a valuable tool for science and medicine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
